

In-Depth Technical Guide to the Physicochemical Properties of Dimpropyridaz

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Dimpropyridaz**, a novel insecticide. The information is curated for researchers, scientists, and professionals involved in drug development and crop protection. This document details the compound's chemical identity, physical characteristics, and stability, supported by experimental methodologies and visual diagrams to elucidate key pathways and workflows.

Chemical Identity and Nomenclature

Dimpropyridaz is a synthetic insecticide belonging to the pyrazolecarboxamide chemical class.[1] It is the first and sole representative of the Insecticide Resistance Action Committee (IRAC) Group 36.[2]



Identifier	Value
Common Name	Dimpropyridaz
IUPAC Name	N-ethyl-5-methyl-1-[(2RS)-3-methylbutan-2-yl]- N-(pyridazin-4-yl)-1H-pyrazole-4-carboxamide[3]
CAS Number	1403615-77-9[3]
Molecular Formula	C16H23N5O[3]
Molecular Weight	301.39 g/mol [3]
Canonical SMILES	CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C
InChI Key	NQPGZXOPMRKAGJ-UHFFFAOYSA-N[4]

Physicochemical Properties

The physicochemical properties of **Dimpropyridaz** are crucial for understanding its environmental fate, bioavailability, and formulation development. The data presented below is based on studies conducted on the technical grade or purified active ingredient.



Property	Value	Purity/Conditions
Physical Form	Powder[3]	Technical Active (95.3%)
Color	Light brown / Light beige[3]	Technical Active (95.3%)
Odor	Odorless[3]	-
Melting Point	81.9 °C[3]	Technical Active (95.3%)
88 °C[3]	Purified Active Ingredient (99.7%)	
Boiling Point	Not specified (decomposition may occur at higher temperatures)	-
Vapor Pressure	8.7 x 10 ⁻⁶ Pa[3]	at 20°C
Water Solubility	34.6 g/L[3]	pH independent
28.7 g/L[1]	at 20°C, pH 7	
n-Octanol/Water Partition Coefficient (log P)	1.1[3]	at 20°C, pH 5.8
Dissociation Constant (pKa)	Not reported[3]	-

Solubility in Organic Solvents

Dimpropyridaz exhibits varying degrees of solubility in different organic solvents, which is a critical factor for formulation and analytical method development.



Solvent	Solubility (g/L)	Temperature
Methanol	>250[3]	20°C
Acetone	>250[3]	20°C
1,2-Dichloroethane	>250[3]	20°C
p-Xylene	67 - 80[3]	20°C
Ethyl Acetate	67 - 80[3]	20°C
n-Heptane	<10[3]	20°C

Stability

The stability of **Dimpropyridaz** under various conditions is essential for determining its shelf-life and persistence.

Condition	Stability
Thermal Stability	Good stability after accelerated storage at 54°C for 2 weeks.[3] Stable at room temperature if no decomposition is observed below 150°C.[5]
Storage Stability	Expected to remain stable for at least 2 years under normal storage conditions.[3]
Flammability	Not flammable.[3]
Explosive Properties	Not explosive.[3]
Oxidizing Properties	Not oxidizing.[3]

Experimental Protocols

The determination of physicochemical properties for regulatory submission typically follows internationally recognized guidelines, such as those from the Organisation for Economic Cooperation and Development (OECD). Below are detailed methodologies for key experiments.

Melting Point (OECD Guideline 102)



The melting point is determined to identify the substance and obtain an indication of its purity.

- Principle: The temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is measured.[6]
- Apparatus: A capillary tube apparatus with a heated metal block or liquid bath, or a Differential Scanning Calorimetry (DSC) instrument is used.[7][8]
- Procedure (Capillary Method):
 - A small amount of the finely powdered, dry test substance is packed into a capillary tube.
 - The tube is placed in the heating block/bath.
 - The temperature is raised at a controlled rate.
 - The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded to define the melting range.[9]

Vapor Pressure (OECD Guideline 104)

Vapor pressure data is critical for assessing the volatility of a substance.

- Principle: This guideline describes several methods, including the dynamic method, static
 method, and effusion method, to determine the saturation pressure of a substance above its
 solid or liquid phase.[10]
- Apparatus: A system for introducing the sample, controlling the temperature, and measuring the pressure is required. For the static method, this involves a sample container, a pressure measuring device, and a thermostat.
- Procedure (Static Method):
 - A sample of the substance is placed in the temperature-controlled sample cell.
 - The sample is degassed to remove volatile impurities.



- The system is brought to the desired temperature, and the pressure is allowed to equilibrate.
- The vapor pressure is measured at a constant temperature.[11] This is repeated for at least two additional temperatures to establish the vapor pressure curve.[10]

Water Solubility (OECD Guideline 105 - Flask Method)

This property is fundamental to understanding the environmental distribution of a chemical.

- Principle: The saturation mass concentration of the substance in water is determined at a
 constant temperature. The flask method is suitable for substances with solubilities above
 10⁻² g/L.[1]
- Apparatus: Glass flasks with stoppers, a constant temperature shaker or magnetic stirrer, a centrifuge, and an analytical instrument (e.g., HPLC, GC) to quantify the substance.
- Procedure:
 - An excess amount of the test substance is added to a flask containing purified water.
 - The flask is agitated at a temperature slightly above the test temperature to facilitate saturation.
 - The solution is then equilibrated at the test temperature (e.g., 20°C) for at least 24 hours with continuous stirring.
 - The mixture is centrifuged to separate the undissolved substance.
 - The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method.[12]

n-Octanol/Water Partition Coefficient (log P) (OECD Guideline 107 - Shake Flask Method)

The log P value is a key indicator of a substance's lipophilicity and potential for bioaccumulation.



- Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. The method is suitable for log P values between -2 and 4.[4]
- Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument to determine the concentration in both phases.
- Procedure:
 - n-Octanol and water are mutually saturated before the experiment.
 - A specific volume of water-saturated n-octanol and n-octanol-saturated water are added to a centrifuge tube.
 - A stock solution of the test substance in n-octanol is added.
 - The tube is sealed and shaken until equilibrium is reached.
 - The phases are separated by centrifugation.
 - The concentration of the test substance in both the n-octanol and water phases is determined analytically.
 - The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

Stability (OECD Guideline 113)

This screening test assesses the thermal stability and stability in air.

- Principle: The stability is evaluated through an accelerated storage test or by thermal analysis methods (e.g., Thermogravimetric Analysis - TGA).[14]
- Apparatus: For the accelerated storage test, a temperature-controlled oven is required. For TGA, a thermogravimetric analyzer is used.
- Procedure (Accelerated Storage Test):



- A sample of the test substance is stored at an elevated temperature (e.g., 54-55°C) for a defined period (e.g., 14 days).[5]
- After the storage period, a key property of the substance (e.g., purity, melting point) is measured and compared to the initial value.
- The substance is considered stable if the content of the original substance has not decreased by more than 5%.[5]

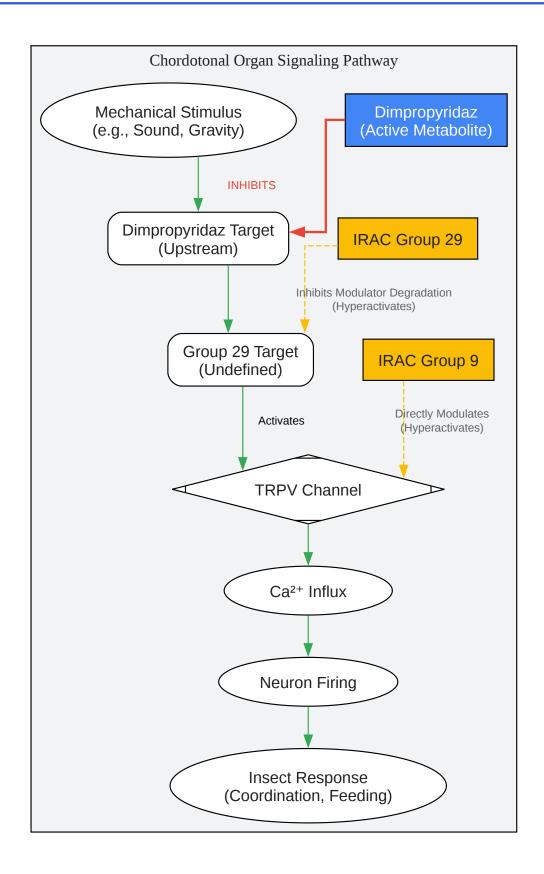
Mechanism of Action & Signaling Pathway

Dimpropyridaz functions as a pro-insecticide, meaning it is converted into its biologically active form within the target insect.[14][15] It is a member of the Pyridazine Pyrazolecarboxamides (PPCs) class of insecticides.[15]

The primary mode of action of **Dimpropyridaz** is the disruption of chordotonal organs, which are crucial mechanosensors in insects responsible for hearing, balance, and spatial orientation. [3] The active metabolite of **Dimpropyridaz** inhibits the firing of chordotonal organ neurons.[15] This action occurs at a site upstream of the Transient Receptor Potential Vanilloid (TRPV) channels.[3][15]

Unlike IRAC Group 9 and 29 insecticides, which cause hyperactivation of these neurons, the active form of **Dimpropyridaz** silences them and leads to a decrease in intracellular calcium levels.[15] This disruption of signal transduction results in the insect becoming uncoordinated, unable to feed, and ultimately leads to death.[3]





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Caption: **Dimpropyridaz**'s unique mode of action on insect chordotonal organs.



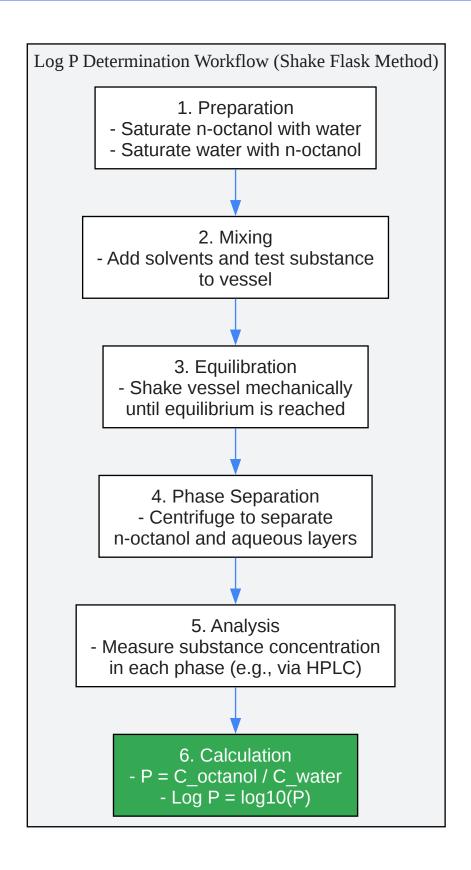
Experimental & Logical Workflows

Visualizing the workflows for experimental protocols and logical processes like metabolic activation can aid in understanding and replication.

Workflow for Log P Determination (OECD 107)

The following diagram illustrates the key steps in determining the n-octanol/water partition coefficient using the shake flask method.





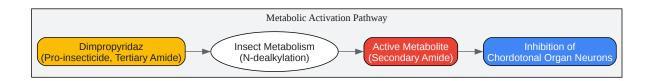
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Caption: Workflow for determining Log P via the shake flask method.



Metabolic Activation of Dimpropyridaz

Dimpropyridaz itself is a pro-insecticide. It requires metabolic activation within the insect to exert its toxic effect.



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Caption: Conversion of **Dimpropyridaz** to its active form in insects.

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